Epoxide‑Dependent Hydride‑Shift Quantification in Goat Lung Microsomes: 81 % ²H Retention in 3‑Methyloxindole
When goat lung microsomes were incubated with [2‑²H]‑3‑methylindole, 81 % of the deuterium label was retained in 3‑methyloxindole, directly demonstrating that the oxindole arises predominantly via epoxidation followed by an NIH hydride shift from C‑2 to C‑3, rather than via a direct hydroxylation pathway [1]. The 19 % loss is attributable to non‑epoxide routes, providing a clear quantitative boundary between the epoxide‑dependent and epoxide‑independent mechanisms. This distinguishes 2,3‑epoxy‑3‑methylindoline from non‑epoxide intermediates such as 3‑methyleneindolenine, which forms no oxindole product via this pathway.
| Evidence Dimension | Deuterium retention in 3‑methyloxindole as a marker of epoxide‑dependent metabolism |
|---|---|
| Target Compound Data | 81 % retention of ²H in 3‑methyloxindole (goat lung microsomes) |
| Comparator Or Baseline | Alternative pathway (direct hydroxylation or 3‑methyleneindolenine formation): ≤19 % of product |
| Quantified Difference | Approximately 4.3‑fold higher contribution of the epoxide pathway relative to non‑epoxide routes |
| Conditions | Goat lung microsomal incubations with [2‑²H]‑3‑methylindole; product analysis by GC‑MS |
Why This Matters
Procurement of 2,3‑epoxy‑3‑methylindoline (or isotopically labeled 3MI to generate it in situ) is essential for any study requiring differentiation between epoxidation‑derived and dehydrogenation‑derived metabolites, because the hydride‑shift readout provides a quantifiable, pathway‑specific biomarker.
- [1] Skordos KW, Skiles GL, Laycock JD, Lanza DL, Yost GS. Evidence supporting the formation of 2,3-epoxy-3-methylindoline: a reactive intermediate of the pneumotoxin 3-methylindole. Chem Res Toxicol. 1998 Jul;11(7):741-9. doi: 10.1021/tx9702087. View Source
